N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 3-chlorophenyl carboxamide moiety and a 4-chlorophenyl-N-methylsulfamoyl substituent at the 3-position of the thiophene ring.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-22(15-7-5-12(19)6-8-15)27(24,25)16-9-10-26-17(16)18(23)21-14-4-2-3-13(20)11-14/h2-11H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERLZHXDHRJXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Analysis
The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with chlorinated phenylsulfamoyl moieties. The synthesis typically involves:
- Formation of Thiophene Derivative : The initial step involves creating a thiophene framework, which serves as the core structure.
- Sulfonamide Formation : The introduction of sulfonamide functionalities is achieved through nucleophilic substitution reactions with chlorinated phenylsulfamoyl groups.
- Purification : The resulting compound is purified using crystallization techniques to yield a high-purity product suitable for biological testing.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties.
- Antibacterial Activity : In vitro studies have shown that this compound demonstrates moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Antifungal Activity : Some derivatives of the compound have also shown promising antifungal effects against pathogenic fungi, suggesting its potential as an antifungal agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar sulfamoyl structures have exhibited strong AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound also shows significant urease inhibition, which may have implications in treating infections caused by urease-producing bacteria .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Study on Antimicrobial Properties :
- Enzyme Inhibition Studies :
- Docking Studies :
Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights critical structural variations and properties of closely related compounds:
Key Observations:
- Sulfamoyl vs. Sulfonyl Groups: The sulfamoyl group (-SO₂NH-) in the target compound (vs.
- Substituent Effects :
Physicochemical and Pharmacokinetic Considerations
- Solubility : The sulfamoyl group may improve aqueous solubility compared to sulfonyl or sulfanyl analogs (e.g., ’s methylsulfanyl derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
